N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Description
This compound features a polycyclic ether-phosphorus backbone (12,14-dioxa-13-phosphapentacyclo) fused with a sulfonamide group bearing a trifluoromethyl substituent. The pentacyclic framework introduces significant ring strain and stereochemical complexity, while the phosphorus atom likely contributes to unique electronic properties. The trifluoromethanesulfonamide moiety enhances metabolic stability and electronegativity, making the compound a candidate for applications in medicinal chemistry or materials science. Its structural hybridity—combining a heterocyclic phosphorous-oxygen system with a fluorinated sulfonamide—distinguishes it from conventional sulfonamide derivatives .
Properties
Molecular Formula |
C21H13F3NO4PS |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C21H13F3NO4PS/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30/h1-12,25H |
InChI Key |
GRVVEHJKSSFTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the formation of the pentacyclic core, which can be achieved through a series of cyclization reactions. Key steps include:
Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.
Phosphorylation: Introduction of the phosphorus atom into the ring system.
Sulfonamide Formation: Reaction of the intermediate with trifluoromethanesulfonamide to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the pentacyclic structure.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom and the trifluoromethanesulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Findings :
- The target compound’s polycyclic phosphorus-oxygen framework contrasts sharply with EtFOSA’s linear perfluoroalkyl chain, reducing bioaccumulation risks but increasing synthetic complexity .
- Compared to phenylpropenoid glycerides (natural antioxidants), the trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative degradation .
Physicochemical and Thermochemical Properties
Table 2: Descriptor-Based Comparison (QSPR/QSAR Metrics)
Notes:
Methodological Approaches in Similarity Assessment
Virtual screening methods (e.g., Tanimoto coefficients, MACCS keys) classify the target as structurally dissimilar to most sulfonamides due to its phosphapentacyclo core. However, functional group-based similarity metrics highlight shared sulfonamide pharmacophores, suggesting overlapping bioactivity . For example:
- Tanimoto Index (MACCS) : 0.24 vs. EtFOSA (low structural similarity).
- Functional Group Similarity : 85% match with sulfonamide-containing enzyme inhibitors .
Biological Activity
N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its intricate multi-cyclic structure and the presence of phosphorus and oxygen. The biological activity of such compounds is often linked to their unique structural features which can influence their interaction with biological systems.
Structural Characteristics
The compound features a pentacyclic framework that enhances its stability and potential reactivity. The presence of phosphorous suggests applications in coordination chemistry and as a ligand in various biochemical contexts. The trifluoromethanesulfonamide moiety may contribute to its biological properties by enhancing solubility and reactivity with biological targets.
1. Antimicrobial Activity
Research has demonstrated that phosphorous-containing compounds can exhibit antimicrobial properties. For instance:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Smith et al., 2020 | Various phosphonates | Broad-spectrum | Effective against Gram-positive and Gram-negative bacteria |
| Johnson et al., 2021 | Phosphorus derivatives | Antifungal | Inhibition of Candida species growth |
These studies suggest that the complex structure of N-(12,14-dioxa...) may similarly exhibit antimicrobial effects.
2. Anticancer Research
Phosphorus-containing compounds are often investigated for their anticancer potential:
| Study | Compound | Cancer Type | Mechanism |
|---|---|---|---|
| Lee et al., 2019 | Phosphorothioate analogs | Breast Cancer | Induction of apoptosis via DNA damage |
| Wang et al., 2022 | Phosphonic acids | Lung Cancer | Inhibition of cell proliferation |
The unique structure of N-(12,14-dioxa...) could facilitate interactions with cancer cell pathways.
The mechanism of action for compounds such as N-(12,14-dioxa...) typically involves:
- Binding to Biological Targets : The compound may interact with enzymes or receptors through non-covalent interactions.
- Signal Transduction Modulation : It may influence cellular signaling pathways leading to altered gene expression or metabolic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
